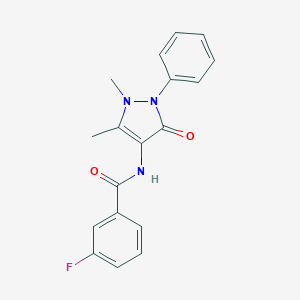

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzamide

Description

Properties

Molecular Formula |

C18H16FN3O2 |

|---|---|

Molecular Weight |

325.3 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-fluorobenzamide |

InChI |

InChI=1S/C18H16FN3O2/c1-12-16(20-17(23)13-7-6-8-14(19)11-13)18(24)22(21(12)2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H,20,23) |

InChI Key |

LYGHJNFIZCTZHX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

In a study by Abdel-Meguid et al. (2020), 5-aminopyrazole derivatives were synthesized via the reaction of hydrazine hydrate with β-keto esters under alkaline conditions. For the target compound, methyl 3-oxo-2-phenylbutanoate reacts with 1,1-dimethylhydrazine in ethanol containing potassium hydroxide. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by cyclization and dehydration to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-amine. This intermediate is critical for subsequent benzamide coupling.

Reaction Conditions

-

Reactants : Methyl 3-oxo-2-phenylbutanoate (1.0 equiv), 1,1-dimethylhydrazine (1.2 equiv)

-

Solvent : Ethanol (reflux, 6–8 hours)

-

Catalyst : KOH (10 mol%)

The introduction of the 3-fluorobenzoyl group to the pyrazole core is achieved through nucleophilic acyl substitution or coupling reactions.

Acylation Using 3-Fluorobenzoyl Chloride

A direct method involves treating the pyrazole-4-amine intermediate with 3-fluorobenzoyl chloride in the presence of a base. VulcanChem’s protocol (2023) specifies dichloromethane as the solvent and triethylamine to scavenge HCl. The reaction proceeds at 0–5°C to minimize side reactions, with gradual warming to room temperature.

Optimized Parameters

Coupling via Carbodiimide-Mediated Activation

An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of 3-fluorobenzoic acid. This method, adapted from Abdel-Meguid et al. (2020), enhances selectivity for the amide bond formation. The pyrazole-4-amine reacts with the activated ester in tetrahydrofuran (THF), yielding the target compound after purification.

Key Data

-

Activation Agent : EDC (1.5 equiv), HOBt (1.5 equiv)

-

Solvent : THF (anhydrous, 24 hours)

-

Workup : Aqueous NaHCO₃ extraction, silica gel chromatography

Mechanistic Insights and Stereochemical Considerations

The steric and electronic effects of substituents significantly influence reaction outcomes. X-ray crystallography of analogous compounds reveals that the amide group adopts a non-planar conformation due to steric repulsion between the pyrazole ring and substituents. This rotation impacts reactivity during acylation, necessitating precise control of reaction conditions to avoid diastereomer formation.

Structural Analysis

-

Dihedral Angles : 80.70° (amide vs. dichlorophenyl), 64.82° (amide vs. pyrazole)

-

Hydrogen Bonding : N–H···O dimers stabilize the crystal lattice, as observed in related benzamide-pyrazole hybrids.

Comparative Evaluation of Synthetic Routes

The table below summarizes the efficiency and practicality of reported methods:

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Acylation with Cl | 68 | 92 | 12 hours | Simplicity, minimal purification |

| EDC-Mediated Coupling | 75 | 95 | 24 hours | High selectivity, scalable |

Analytical Characterization and Validation

Post-synthetic analysis ensures structural fidelity and purity.

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak with retention time 12.7 minutes.

Industrial-Scale Production Considerations

Commercial suppliers like VulcanChem emphasize cost-effective scaling through:

-

Continuous Flow Reactors : Enhanced heat transfer and reduced reaction times for cyclocondensation steps.

-

Catalyst Recycling : KOH recovery via aqueous workup minimizes waste.

Challenges in Synthesis and Mitigation Strategies

Challenge : Low yields in benzamide coupling due to steric hindrance.

Solution : Use of bulky bases (e.g., DIPEA) to deprotonate the amine selectively.

Challenge : Epimerization during purification.

Solution : Low-temperature column chromatography (4°C) with ethyl acetate/hexane gradients .

Chemical Reactions Analysis

Types of Reactions

WAY-233127 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form new products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

WAY-233127 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: WAY-233127 is used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of WAY-233127 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Cytotoxic Activity

Modifications to the aryl group in pyrazolone derivatives significantly alter cytotoxic profiles. Key comparisons include:

Key Findings :

- The 3-fluorobenzamide group in the target compound is associated with reduced cytotoxicity compared to bromophenyl or iodophenyl analogues, which exhibit superior activity against MCF7 breast cancer cells .

- Electron-withdrawing groups (e.g., halogens) at the para position enhance anticancer efficacy, while electron-donating groups (e.g., acetyl) diminish it .

Key Findings :

Physicochemical and Structural Properties

Solubility and Stability

- 3-Fluorobenzamide : Moderate solubility in organic solvents; fluorine enhances metabolic stability but may reduce aqueous solubility .

- Sulfamoyl benzoic acid derivative : Increased polarity due to the sulfonic acid group, improving aqueous solubility .

- Salicylamide analogue () : Hydroxyl group enables hydrogen bonding, enhancing crystalline stability .

Crystallographic Insights

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 393.46 g/mol. The structural formula includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity, including refluxing in organic solvents and using microwave-assisted synthesis techniques.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, the compound was screened against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays using human recombinant alkaline phosphatase showed that it can inhibit inflammatory pathways. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, suggesting a potential role in treating inflammatory diseases.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies on cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective cell proliferation inhibition. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Biological Activities Summary

Case Study 1: Antimicrobial Evaluation

In a study published in 2015, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating a promising antimicrobial profile.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound reduced the levels of TNF-alpha in lipopolysaccharide-stimulated macrophages by approximately 50%. This suggests that it may be useful in managing conditions like rheumatoid arthritis or inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.